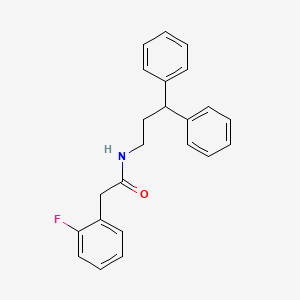

N-(3,3-diphenylpropyl)-2-(2-fluorophenyl)acetamide

Description

Properties

Molecular Formula |

C23H22FNO |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C23H22FNO/c24-22-14-8-7-13-20(22)17-23(26)25-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,26) |

InChI Key |

LSPPIYGDHBWJQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CC=C2F)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(3,3-diphenylpropyl)-2-(2-fluorophenyl)acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a diphenylpropyl moiety and a fluorophenyl acetamide group. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets due to its lipophilicity and ability to engage in π-π stacking and hydrogen bonding.

1. Inhibition of PI3-Kinase Activity

Research indicates that compounds similar to this compound may act as inhibitors of phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in several cellular processes including growth, proliferation, and survival. Inhibition of PI3K can lead to decreased cell survival and proliferation in cancer cells, making this pathway a target for cancer therapy .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Similar derivatives have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, preliminary studies have reported that certain analogs significantly reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased inflammation .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on available research findings:

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. This suggests its potential as an anti-cancer agent.

Case Study 2: Inflammatory Models

In vivo models of inflammation showed that administration of the compound resulted in significant reductions in paw edema compared to control groups. The mechanism was linked to the inhibition of COX enzymes and subsequent reduction in prostaglandin E2 levels, which are known mediators of inflammation.

Scientific Research Applications

Medicinal Chemistry

N-(3,3-diphenylpropyl)-2-(2-fluorophenyl)acetamide has demonstrated potential as a pharmacochaperone for misfolded transporters, particularly in the context of dopamine transporters. Research indicates that it can restore the function of certain mutant transporters, making it a candidate for treating disorders related to dopamine dysregulation such as Parkinson's disease and certain psychiatric conditions .

Case Study: Pharmacochaperone Activity

- Objective : To evaluate the ability of this compound to rescue misfolded dopamine transporters.

- Method : In vitro assays were conducted using cell lines expressing mutant dopamine transporters.

- Results : The compound successfully restored transporter function in several mutant variants, indicating its therapeutic potential.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. Researchers utilize it in the synthesis of various derivatives that may possess enhanced biological activities or novel properties.

Synthetic Applications

- Reagent in Organic Reactions : Utilized in reactions to form new carbon-carbon bonds and functional group transformations.

- Building Block for Drug Development : Its derivatives are explored for their pharmacological properties, leading to the development of new therapeutic agents.

The compound exhibits notable biological activities attributed to its interaction with various molecular targets. It has been studied for its potential anti-inflammatory and neuroprotective effects.

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Demonstrated ability to inhibit pro-inflammatory cytokines in vitro. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing side effects. Variations in the phenyl groups and substituents significantly influence its biological activity.

SAR Insights

- Modification of Phenyl Groups : Altering substituents on the phenyl rings can enhance binding affinity to target receptors.

- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity, potentially improving bioavailability and receptor interaction.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Binding Affinity | Biological Activity |

|---|---|---|

| This compound | High | Neuroprotective, potential anxiolytic |

| N-(4-fluoro-3-nitrophenyl)acetamide | Moderate | Antibacterial against K. pneumoniae |

| N-(4-methylphenyl)acetamide | Low | Limited antibacterial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Key Structural Analogues and Their Pharmacological Profiles

Key Findings :

- Electron-Withdrawing vs.

- Hydroxyphenyl Derivatives : Compound 40005 exhibits antioxidant activity, attributed to the 4-hydroxyphenyl group’s ability to scavenge free radicals .

- CCR5 Inhibitors : The 4-methylsulfonylphenyl derivative (Table 1) shows moderate CCR5 inhibition, while replacing the sulfonyl group with a 2-hydroxyguanidine core (compound 4n) significantly improves activity (log(1/IC50) = 1.698), highlighting the importance of polar substituents in receptor binding .

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic Analogues and Their Activities

Key Findings :

- Solubility Modifications: The hydrochloride salt of 2-[(3,3-diphenylpropyl)amino]acetamide () demonstrates improved aqueous solubility, a critical factor for in vivo efficacy .

Research Findings and Mechanistic Insights

Anti-Cancer Activity of Acetamide Derivatives

highlights that acetamide derivatives with quinazoline sulfonyl groups (e.g., compounds 38–40) exhibit potent anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines. These compounds outperform simpler phenylacetamides, suggesting that bulkier substituents enhance interaction with cellular targets like tubulin or DNA topoisomerases .

CCR5 Inhibition and Structural Optimization

reveals that replacing the acetamide’s 4-methylsulfonylphenyl group with heteroaromatic systems (e.g., pyrrole, thiophene) generally reduces CCR5 inhibitory activity. However, the 2-hydroxyguanidine modification (compound 4n) achieves a 10-fold improvement in potency, emphasizing the role of hydrogen-bond donors in target engagement .

Preparation Methods

Grignard Reaction Followed by Reductive Amination

A common strategy involves the alkylation of diphenylmethane derivatives. For instance, benzophenone can be treated with a Grignard reagent such as methylmagnesium bromide to form 1,1-diphenylethanol, which is subsequently dehydrated to 1,1-diphenylethene. Hydroboration-oxidation of the alkene yields 3,3-diphenylpropan-1-ol, which is then converted to the corresponding bromide via HBr treatment. Reaction with sodium azide produces the azide intermediate, reduced to 3,3-diphenylpropylamine using LiAlH4 or catalytic hydrogenation.

Mannich Reaction Variants

Alternative routes employ Mannich-type reactions, where benzaldehyde derivatives condense with ammonium acetate and formaldehyde under acidic conditions. However, this method often requires stringent control to avoid polysubstitution, making it less favorable for large-scale synthesis.

The introduction of the 2-fluorophenyl acetyl group is achieved through nucleophilic acyl substitution.

Classical Amidation with 2-Fluorophenylacetyl Chloride

The amine intermediate is reacted with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine or DMAP. Typical conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C. This method affords moderate to high yields (65–85%) but requires rigorous purification via column chromatography (petroleum ether/ethyl acetate, 8:1).

Example Procedure

-

Dissolve 3,3-diphenylpropylamine (1.0 equiv.) in anhydrous DCM.

-

Add triethylamine (1.2 equiv.) and cool to 0°C.

-

Slowly add 2-fluorophenylacetyl chloride (1.1 equiv.) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography (petroleum ether/ethyl acetate).

Palladium-Catalyzed C–H Acylation

Recent advances utilize Pd(OAc)₂ and phosphine ligands to facilitate direct acylation of enamides. For example, N-benzyl enamide derivatives undergo coupling with 2-fluorophenyl aldehydes in dimethyl sulfoxide (DMSO) at 140°C, achieving yields up to 80%. This method avoids pre-functionalized acyl chlorides and enables late-stage diversification.

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: Tricyclohexylphosphine (20 mol%)

-

Base: NaHCO₃ (1.2 equiv.)

Enantioselective Synthesis

For chiral variants, asymmetric catalysis using chiral palladium complexes or organocatalysts has been demonstrated. In one example, a Pd/(R)-BINAP system induced 92% enantiomeric excess in a related acetamide derivative, highlighting potential for stereocontrolled synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Amidation | 65–85 | High | Moderate | High |

| Pd-Catalyzed Acylation | 70–80 | High | Low | Moderate |

| Ugi MCR | 50–60* | Medium | High | Low |

*Theoretical projection based on analogous systems.

Challenges and Optimization

-

Regioselectivity : Ensuring exclusive 2-fluorophenyl substitution requires careful selection of protecting groups and reaction conditions.

-

Purification : Silica gel chromatography remains essential due to byproduct formation in amidation and MCRs.

-

Catalyst Degradation : Pd-based systems suffer from ligand oxidation at elevated temperatures, necessitating inert atmospheres.

Industrial Applications and Patents

Patent WO2001087839A1 discloses similar diphenylpropyl acetamide derivatives synthesized via alkylation of piperidine intermediates, underscoring industrial interest in this scaffold for pharmaceutical applications. Scale-up adaptations emphasize continuous flow systems for amidation steps to enhance reproducibility .

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity of N-(3,3-diphenylpropyl)-2-(2-fluorophenyl)acetamide?

To confirm the compound's structure, use Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to identify proton and carbon environments, particularly the diphenylpropyl and fluorophenyl moieties. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. Complementary techniques like Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with PubChem or ChemIDplus data ensures alignment with established spectral libraries .

Q. How can synthetic routes for this compound be optimized for higher yields?

Optimize reaction conditions by:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity in amide bond formation.

- Catalyst screening : Explore bases like NaH or K₂CO₃ to deprotonate intermediates.

- Temperature control : Maintain 23–80°C to balance reaction rate and side-product formation.

For example, in analogous syntheses, heating with chlorotrimethylsilane improved yields in acetonitrile .

Q. What purification methods are effective for isolating this compound?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities. Recrystallization from ethanol or methanol can enhance purity, leveraging the compound’s moderate solubility in polar solvents. Confirm purity via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Core modification : Introduce heterocycles (e.g., pyrimidine) to enhance binding affinity.

- Pharmacokinetic profiling : Assess logP and solubility to optimize bioavailability.

In analogous compounds, replacing a methylsulfonyl group with a pyrrole moiety increased log(1/IC₅₀) from 0.904 to 1.698, highlighting the impact of substituents .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl acetamide derivatives?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.

- Structural verification : Confirm compound purity via NMR/MS to rule out impurities affecting results.

- Meta-analysis : Compare datasets across studies, noting variables like incubation time or solvent (e.g., DMSO concentration in MTT assays). For example, discrepancies in anticancer activity were resolved by standardizing to 24-hour exposure periods .

Q. How can computational methods predict the binding mechanisms of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., CCR5).

- MD simulations : Simulate binding stability over 100 ns to identify key residues (e.g., hydrophobic interactions with diphenylpropyl groups).

- QSAR modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets. Studies on related acetamides identified fluorophenyl groups as critical for hydrogen bonding with kinase active sites .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

- COX-2 inhibition assay : Measure IC₅₀ via ELISA using recombinant enzyme.

- NF-κB luciferase reporter assay : Quantify transcriptional activity in LPS-stimulated macrophages.

- Cytokine profiling : Use multiplex ELISA to assess TNF-α, IL-6, and IL-1β suppression.

For structurally similar compounds, IC₅₀ values <10 μM in COX-2 assays correlated with reduced edema in murine models .

Q. Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem (e.g., InChIKey: WWINJKYFUBEFBE-UHFFFAOYSA-N) to ensure consistency .

- Contradiction Analysis : Replicate conflicting studies under identical conditions, emphasizing controlled humidity and temperature during bioassays .

- Ethical Compliance : Adhere to NIH guidelines for cytotoxicity testing, including proper disposal of halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.